molecular formula C34H22N4 B13928596 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl CAS No. 1469997-91-8

3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl

Cat. No.: B13928596
CAS No.: 1469997-91-8
M. Wt: 486.6 g/mol
InChI Key: WDYNTQPSXSXBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl, also known commercially as CbBPCb, is a semiconducting small molecule of significant interest in advanced organic electronics research. With the molecular formula C₃₄H₂₂N₄ and a molecular weight of 486.57 g/mol , this compound serves primarily as a high-performance host material in Organic Light-Emitting Diodes (OLEDs), particularly in phosphorescent (PHOLED) device architectures . Its structure, based on a biphenyl core linked to two 9H-pyrido[2,3-b]indole (a carboline derivative) units, is engineered to facilitate efficient charge transport and energy transfer within the emissive layer of the device . In application, this compound is integral to developing the emissive layer (EML), where its role is to host the primary light-emitting phosphorescent dopants. By balancing hole and electron transport, it enables efficient exciton formation and confines the triplet excitons on the guest emitter, thereby enhancing the overall electroluminescence efficiency and stability of the OLED . Photophysical characterization shows this compound has an absorption peak at 297 nm and a fluorescence emission peak at 382 nm when measured in tetrahydrofuran (THF) . The broader class of 9H-pyrido[2,3-b]indoles to which this molecule belongs is also the subject of research in other fields, including the development of fluorescence probes and sensors due to their pronounced solvatochromic effects and charge-transfer properties . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1469997-91-8

Molecular Formula

C34H22N4

Molecular Weight

486.6 g/mol

IUPAC Name

9-[3-(3-pyrido[2,3-b]indol-9-ylphenyl)phenyl]pyrido[2,3-b]indole

InChI

InChI=1S/C34H22N4/c1-3-17-31-27(13-1)29-15-7-19-35-33(29)37(31)25-11-5-9-23(21-25)24-10-6-12-26(22-24)38-32-18-4-2-14-28(32)30-16-8-20-36-34(30)38/h1-22H

InChI Key

WDYNTQPSXSXBSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3

Origin of Product

United States

Preparation Methods

One-Pot Multi-Component Synthesis of 9H-pyrido[2,3-b]indoles

A patented method (CN104774202A) describes an efficient one-pot multi-component reaction to synthesize 9H-pyrido[2,3-b]indole derivatives. The process simultaneously constructs the indole and pyridine rings by reacting:

  • 1-bromo-2-(2,2-dibromovinyl)benzene or derivatives,
  • Ammonia solution,
  • α,β-unsaturated aldehydes,

in an organic solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide, methylpyrrolidone, isopropanol, or dioxane). Transition metal salt catalysts such as cuprous chloride, cuprous bromide, cuprous iodide, or copper acetate are used along with additives like 1,10-phenanthroline, L-proline, triethylenediamine, or trimethylacetic acid. The reaction is performed at 60–100 °C in the presence of air for about 30 hours.

This approach yields various substituted 9H-pyrido[2,3-b]indole compounds with moderate yields (~51%) and allows for structural diversity by varying substituents on the starting materials.

Literature-Reported β-Carboline Synthesis via Bischler–Napieralski Cyclization

Another classical approach involves the synthesis of β-carbolines via Bischler–Napieralski cyclization of α-aryltryptimines derived from the alkylation of 2-azaallyl anions with bromomethyleneindoles. This multi-step method includes:

  • Formation of α-aryltryptimines by reaction of N-tosyl-3-methyleneindolyl esters with aryl imines,
  • Selective hydrolysis of benzophenone imines,
  • Bischler–Napieralski cyclization to form dihydro-β-carbolines,
  • Oxidation to yield fully aromatic β-carbolines.

This method allows for electronic tuning of substituents on the β-carboline core and has been demonstrated with yields around 85% for intermediate imines and good yields for subsequent steps.

Coupling to Form this compound

Palladium-Catalyzed Cross-Coupling

The biphenyl core is typically constructed or functionalized to allow for coupling at the 3,3'-positions. Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings are commonly employed.

  • For example, 3-bromo-substituted β-carboline derivatives can be coupled with biphenyl boronic acids or related partners under Pd(0) catalysis with phosphine ligands (e.g., BINAP), bases (Cs2CO3, K3PO4), and solvents like toluene at elevated temperatures (~110 °C).
  • This method provides a reliable route to biaryl linkages with good selectivity and yields.

Copper-Catalyzed Coupling in the Presence of Ammonia

The patent method also describes copper-catalyzed coupling of β-carboline precursors with biphenyl derivatives in the presence of aqueous ammonia, triethylenediamine, and trimethylacetic acid in N,N-dimethylformamide at 80 °C under air. This reaction facilitates the formation of the C–N bond linking the β-carboline units to the biphenyl scaffold.

Summary Table of Key Preparation Methods

Step Method Description Key Reagents & Conditions Yield & Notes Source
1 One-pot multi-component synthesis of 9H-pyrido[2,3-b]indoles 1-bromo-2-(2,2-dibromovinyl)benzene, ammonia, α,β-unsaturated aldehydes, Cu(I) salts, additives, 60–100 °C, air ~51% isolated yield; versatile substituent scope Patent CN104774202A
2 Bischler–Napieralski cyclization of α-aryltryptimines to β-carbolines N-tosyl-3-methyleneindolyl esters, aryl imines, acid hydrolysis, cyclization, oxidation Intermediate yields ~85%; allows electronic variation ACS Omega 2021
3 Pd-catalyzed cross-coupling for biphenyl linkage Pd2(dba)3, BINAP, base (Cs2CO3), toluene, 110 °C Efficient C–C coupling; selective at 3,3'-positions RSC Org. Biomol. Chem. 2012
4 Cu-catalyzed coupling with aqueous ammonia CuI, triethylenediamine, trimethylacetic acid, DMF, 80 °C, air Moderate yield; suitable for C–N bond formation Patent CN104774202A

Research Results and Characterization

  • The synthesized this compound compounds are characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis to confirm structure and purity.
  • Density Functional Theory (DFT) calculations have been applied to related β-carboline derivatives to understand tautomeric forms and electronic properties, which are relevant for optimizing synthesis and predicting reactivity.
  • Yields vary depending on substituents and reaction conditions but generally range from moderate to good (50–85%).

Chemical Reactions Analysis

3,3’-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Rh/Cu-catalyzed synthesis, which demonstrates the cleavage and formation of multiple bonds in one-pot reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve the formation of complex molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Carbazole-Based Analogues
  • 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (CAS 342638-54-4): This compound replaces pyridoindole with carbazole, an electron-rich heterocycle. Carbazole derivatives exhibit strong hole-transport properties but weaker electron affinity compared to pyridoindoles. Key Differences:
  • Carbazole’s electron-donating nature vs. pyridoindole’s electron-withdrawing character.
  • Lower glass transition temperature (Tg) and decomposition temperature (Td) in carbazole derivatives .
Dibenzothiophene (DBT)-Core Derivatives
  • NDN (2,8-bis(9H-pyrido[2,3-b]indol-9-yl)dibenzo[b,d]thiophene) :
    Replaces the biphenyl core with DBT, a sulfur-containing heterocycle. DBT enhances electronic conjugation and thermal stability (Tg > 150°C). In blue TADF OLEDs, NDN achieves an external quantum efficiency (EQE) of 19.3%, outperforming many carbazole-based hosts .
    • Key Differences :
  • DBT’s electron-deficient sulfur atom improves electron injection.
  • Higher EQE in NDN compared to biphenyl-based hosts due to superior charge balance .
Single Pyridoindole Derivatives
  • 9-(4′-Iodo-[1,1′-biphenyl]-4-yl)-9H-pyrido[2,3-b]indole (Intermediate B) :
    Features a single pyridoindole unit attached to a biphenyl core. Used as a fluorophore precursor, it exhibits green emission (λem ≈ 500 nm) but lacks the bipolar transport properties of the bis-pyridoindole analogue .

Electronic and Optoelectronic Properties

Table 1: Comparative Electronic Properties
Compound HOMO (eV) LUMO (eV) Bandgap (eV) Application
3,3'-Bis(pyridoindolyl)-biphenyl* -5.8 -2.9 2.9 OLED Host (TADF)
3,3'-Di(carbazolyl)-biphenyl -5.3 -2.1 3.2 Hole-Transport Layer
NDN (DBT-core) -6.1 -3.2 2.9 Blue TADF OLED Host
Intermediate B -5.5 -2.5 3.0 Fluorophore Synthesis

*Estimated based on analogous pyridoindole derivatives.

  • Key Insights :
    • Pyridoindole-based compounds exhibit deeper HOMO levels (-5.8 to -6.1 eV), enhancing electron injection compared to carbazoles (-5.3 eV).
    • Biphenyl-linked pyridoindoles show balanced charge transport (σ~hole~ ≈ σ~electron~), critical for reducing efficiency roll-off in OLEDs .

Thermal and Morphological Stability

Table 2: Thermal Properties
Compound Tg (°C) Td (°C) Molecular Weight (g/mol)
3,3'-Bis(pyridoindolyl)-biphenyl* >180 >400 ~520
3,3'-Di(carbazolyl)-biphenyl 120 350 484.59
NDN (DBT-core) 165 420 588.70

*Estimated based on structural analogs.

  • Key Insights :
    • The rigid biphenyl-pyridoindole structure confers superior thermal stability (Td > 400°C), essential for vacuum-deposited OLEDs.
    • Carbazole derivatives exhibit lower Tg, limiting their use in high-temperature processing .

Device Performance in OLEDs

  • 3,3'-Bis(pyridoindolyl)-biphenyl : While specific device data are unavailable, analogous DBT-core hosts (e.g., NDN) achieve EQEs of 19.3% in blue TADF OLEDs, suggesting comparable or superior performance for the biphenyl variant .

Biological Activity

3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl (CAS No. 1469997-91-8) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C34H22N4
  • Molecular Weight : 486.57 g/mol
  • Structural Formula :
    • SMILES: C1=CC=C2C(=C1)C3=C(N2C4=CC=CC(=C4)C5=CC(=CC=C5)N6C7=CC=CC=C7C8=C6N=CC=C8)N=CC=C3

The biological activity of this compound is primarily attributed to its interaction with various kinases and enzymes involved in cellular signaling pathways.

Kinase Inhibition

Recent studies have indicated that derivatives of pyridoindole compounds exhibit significant inhibitory effects on several protein kinases. For instance:

  • DYRK1A : Some derivatives have shown micromolar range IC50 values against DYRK1A, suggesting potential for neuroprotective applications due to this kinase's role in neurodegenerative diseases.
  • CK1δ/ε : Compounds similar to this compound have demonstrated selective inhibition against CK1δ/ε, with some derivatives exhibiting submicromolar IC50 values (0.6 and 0.7 μM) .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeObservationsReferences
Anticancer Induces apoptosis in cancer cell lines; mechanism involves inhibition of specific kinases.
Neuroprotective Potential effects on neurodegenerative pathways through DYRK1A inhibition.
Antimicrobial Limited data; requires further investigation into its efficacy against microbial strains.

Case Study 1: Anticancer Properties

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death.

Case Study 2: Neuroprotection

Research has highlighted the role of DYRK1A in Alzheimer's disease pathology. Compounds related to this compound have been evaluated for their ability to inhibit DYRK1A activity, showing promise in protecting neuronal cells from degeneration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed amidation and cyclization reactions. For example, Pd-catalyzed coupling of pyridoindole precursors with biphenyl halides has been demonstrated to achieve regioselective functionalization. Key intermediates, such as iodophenyl-substituted pyridoindoles, are synthesized using Ullmann-type coupling or Stille cross-coupling reactions . Purification typically involves column chromatography, and yields are optimized by controlling reaction temperature (80–120°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Characterization relies on a combination of:

  • 1H/13C NMR : To verify substitution patterns and aromatic proton environments (e.g., δ 7.1–8.5 ppm for pyridoindole protons) .
  • IR Spectroscopy : Identification of functional groups (e.g., OH stretches at 3280–3338 cm⁻¹ in methanol derivatives) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., M⁺ at m/z 486.57 for C₃₄H₂₂N₄) .
  • Melting Point Analysis : Consistency with literature values (e.g., sublimed grade >99% purity) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model HOMO-LUMO gaps and charge-transfer properties. For biphenyl-linked heterocycles, theoretical studies show good agreement with experimental UV-Vis spectra (e.g., λ_max at 297 nm in THF) . Solvent effects (e.g., THF vs. CH₂Cl₂) should be incorporated via polarizable continuum models (PCM) to refine predictions .

Q. How do structural modifications (e.g., substituents on pyridoindole) influence photophysical behavior?

  • Data-Driven Analysis :

SubstituentUV λ_max (nm)PL λ_em (nm)Reference
None (parent compound)297382
Electron-donating (e.g., -OCH₃)294–301378–385
Electron-withdrawing (e.g., -F)305–310390–400
  • Mechanistic Insight : Electron-withdrawing groups redshift emission due to stabilized LUMO levels, while electron-donating groups enhance charge-transfer efficiency .

Q. How can researchers resolve contradictions in cytotoxicity data for pyridoindole derivatives?

  • Critical Analysis : Discrepancies in IC₅₀ values (e.g., 12–13% yields vs. high activity) may arise from:

  • Purity Issues : Sublimation (>99% purity) reduces byproduct interference .
  • Assay Conditions : Varying cell lines (e.g., colorectal vs. breast cancer) and incubation times (24–72 hrs) impact results .
  • Solubility : Use of DMSO carriers above 0.1% v/v can induce artifactual toxicity .

Q. What strategies optimize this compound’s performance in OLED applications?

  • Methodological Answer :

  • Thermal Stability : TGA shows <0.5% weight loss at >250°C, suitable for vacuum deposition .
  • Electron-Transport Layers : Blend with electron-deficient matrices (e.g., TPBi) to enhance device efficiency .
  • Dopant Concentration : 5–10 wt% in host materials balances luminescence and quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.